(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
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Description
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of 1,3,4-oxadiazole, which share a core structural motif with the compound of interest, exhibit significant antimicrobial activity. For instance, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has been shown to result in compounds with strong antimicrobial properties (Krolenko et al., 2016; Krolenko et al., 2016). Similarly, derivatives of 1,3,4-oxadiazole-thiol have been synthesized, which were evaluated for their antibacterial activities, showing moderate to significant effects (Khalid et al., 2016).
Antitumor and Antiviral Applications
Furthermore, the compound's structural analogs have been investigated for their potential in cancer treatment. For example, pyrazole derivatives, which resemble the core structure, have been synthesized and evaluated for their anticancer and antitubercular activities, highlighting the therapeutic potential of such compounds (Neha et al., 2013). In another study, α, β-unsaturated ketones and their corresponding fused pyridines, sharing structural features with the compound , were synthesized and tested for antiviral and cytotoxic activities, showing promising results against herpes simplex virus-1 (HSV-1) and various tumor cell lines (El-Subbagh et al., 2000).
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-5-8-20(9-6-12)16(21)13-4-3-7-17-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWVLBPDZXCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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